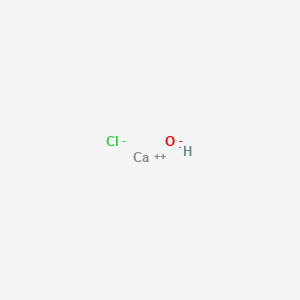
Calcium chloride hydroxide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium chloride hydroxide (1/1/1): is an inorganic compound with the chemical formula Ca(OH)Cl . It consists of calcium cations (Ca²⁺), chloride anions (Cl⁻), and hydroxide anions (OH⁻). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium chloride hydroxide can be synthesized through the reaction of calcium chloride with sodium hydroxide in an aqueous solution. The reaction is as follows: [ \text{CaCl}_2 + 2 \text{NaOH} \rightarrow \text{Ca(OH)}_2 + 2 \text{NaCl} ] This reaction produces calcium hydroxide and sodium chloride as by-products .
Industrial Production Methods: In industrial settings, calcium chloride hydroxide is produced by neutralizing hydrochloric acid with calcium hydroxide. This method is efficient and widely used due to the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions: Calcium chloride hydroxide undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form salts and water.
Precipitation: Forms precipitates when mixed with certain reagents.
Hydrolysis: Undergoes hydrolysis in water to form calcium hydroxide and hydrochloric acid.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid to form calcium chloride and water.
Bases: Reacts with sodium hydroxide to form calcium hydroxide and sodium chloride.
Major Products Formed:
- Calcium chloride (CaCl₂)
- Sodium chloride (NaCl)
- Calcium hydroxide (Ca(OH)₂)
Scientific Research Applications
Chemistry: Calcium chloride hydroxide is used as a reagent in various chemical reactions, including the synthesis of other calcium compounds and as a pH adjuster .
Biology: In biological research, it is used to prepare calcium-competent cells for transformation experiments .
Medicine: Calcium chloride hydroxide is used in endodontics and dental traumatology for its antibacterial properties and ability to induce hard tissue formation .
Industry: It is used in the construction industry as a component of mortar and in water treatment processes as a flocculant .
Mechanism of Action
Molecular Targets and Pathways: Calcium chloride hydroxide exerts its effects through the dissociation of calcium, chloride, and hydroxide ions. The calcium ions play a crucial role in various biological processes, including muscle contraction and nerve function. The hydroxide ions contribute to the compound’s antibacterial properties by disrupting bacterial cell membranes and denaturing proteins .
Comparison with Similar Compounds
- Calcium hydroxide (Ca(OH)₂)
- Calcium chloride (CaCl₂)
- Calcium carbonate (CaCO₃)
Uniqueness: Calcium chloride hydroxide is unique due to its combination of calcium, chloride, and hydroxide ions, which provide it with distinct properties and applications. Unlike calcium hydroxide, it has chloride ions that enhance its solubility and reactivity in various chemical processes .
Properties
CAS No. |
127886-77-5 |
|---|---|
Molecular Formula |
CaClHO |
Molecular Weight |
92.54 g/mol |
IUPAC Name |
calcium;chloride;hydroxide |
InChI |
InChI=1S/Ca.ClH.H2O/h;1H;1H2/q+2;;/p-2 |
InChI Key |
CTUDRLGCNRAIEA-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)

![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)






